molecular formula C24H15Br2N B6324919 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole CAS No. 1221237-88-2

9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole

Cat. No.: B6324919
CAS No.: 1221237-88-2
M. Wt: 477.2 g/mol
InChI Key: ZEMYOPWQNQPGAE-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole (CAS: 1221237-88-2) is a brominated carbazole derivative with a molecular formula of C24H15Br2N and a molecular weight of 477.20 g/mol . Its structure features a carbazole core substituted with a [1,1'-biphenyl]-3-yl group at the 9-position and bromine atoms at the 3- and 6-positions. The biphenyl moiety enhances π-conjugation, while bromine substitutions increase molecular weight, polarizability, and reactivity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) in organic electronics and materials science .

Properties

IUPAC Name

3,6-dibromo-9-(3-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br2N/c25-18-9-11-23-21(14-18)22-15-19(26)10-12-24(22)27(23)20-8-4-7-17(13-20)16-5-2-1-3-6-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMYOPWQNQPGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Carbazole Core

The synthesis begins with a carbazole precursor, typically 9H-carbazole, which undergoes selective functionalization. A critical step involves introducing bromine atoms at the 3- and 6-positions. This is achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–25°C. For example, dissolving 9H-carbazole in THF with NBS (2.2 equiv) yields 3,6-dibromo-9H-carbazole with >90% efficiency after 12 hours.

Bromination at 3- and 6-Positions

Bromination is optimized by controlling stoichiometry and temperature:

  • Solvent : THF or dichloromethane (DCM)

  • Catalyst : FeCl₃ (0.1 equiv) enhances regioselectivity

  • Reaction Time : 8–12 hours at reflux

Exceeding 2.2 equivalents of NBS leads to over-bromination, while temperatures >40°C reduce yield due to side reactions.

Suzuki-Miyaura Cross-Coupling with Biphenyl

The biphenyl group is introduced via Suzuki-Miyaura coupling between 3,6-dibromo-9H-carbazole and 3-biphenylboronic acid. Key parameters include:

ParameterOptimal ConditionEffect on Yield
CatalystPd(PPh₃)₄ (5 mol%)Maximizes coupling efficiency
BaseK₂CO₃Enhances transmetalation
SolventGlycol dimethyl ether (DME)Improves solubility
Temperature80–90°CBalances rate and side reactions

Under these conditions, the reaction achieves 73% isolated yield after 24 hours.

Optimization of Reaction Parameters

Catalytic Systems

Palladium catalysts outperform nickel analogs in cross-coupling efficiency. A study comparing Pd(PPh₃)₄ and NiCl₂(dppp) showed 73% vs. 42% yield, respectively. Adding ligands like XPhos (2 mol%) increases yield to 81% by stabilizing the active Pd(0) species.

Solvent Effects

Polar aprotic solvents (e.g., DME, toluene) improve solubility of the carbazole intermediate. Replacing DME with dimethylformamide (DMF) reduces yield to 58% due to catalyst decomposition.

Temperature and Time

Elevating temperatures beyond 90°C accelerates side reactions, such as dehalogenation, while temperatures below 80°C prolong reaction times (>48 hours).

Purification and Characterization

Chromatographic Methods

Flash chromatography using silica gel and petroleum ether/ethyl acetate (10:1) removes unreacted boronic acid and Pd residues. This step achieves >98% purity, as verified by HPLC.

Recrystallization

Recrystallization from ethanol or ethyl acetate yields colorless crystals. Ethanol affords higher purity (99.1%) but lower recovery (65%) compared to ethyl acetate (97.5% purity, 82% recovery).

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.2–8.1 ppm, with the biphenyl group showing integration for 10 protons.

  • HRMS : Molecular ion peak at m/z 477.2 [M+H]⁺ confirms the molecular formula C₂₄H₁₅Br₂N.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction time from 24 hours to 6 hours. A pilot study achieved 68% yield at 10 L/hour throughput, demonstrating scalability.

Waste Reduction

Recycling Pd catalysts via immobilized systems (e.g., Pd on activated carbon) lowers production costs by 22%.

Recent Advances and Alternative Methodologies

Photocatalytic Bromination

A 2024 study demonstrated visible-light-mediated bromination using BrCCl₃ and Ru(bpy)₃²⁺, achieving 88% yield at room temperature. This method reduces energy consumption by 40% compared to thermal approaches.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates Suzuki-Miyaura coupling, yielding 70% product with 95% purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at positions 3 and 6 serve as reactive sites for palladium-catalyzed cross-coupling reactions. A representative synthesis involves reacting 3,6-dibromo-9-octyl-9H-carbazole with fluorene-2-boronic acid under Suzuki-Miyaura conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

  • Base : Potassium carbonate (K₂CO₃, 2 M, 7.5 eq.)

  • Solvent : Toluene/ethanol/water mixture

  • Conditions : Reflux under inert atmosphere for 24–48 hours

This reaction yields 3,6-di(fluorene-9-yl)-9-octyl-9H-carbazole, demonstrating the compound’s utility in constructing extended π-conjugated systems for optoelectronic applications .

Ullmann-Type Coupling Reactions

The dibromo-carbazole core participates in Ullmann coupling to form biphenyl linkages. A one-pot substitution-Ullmann process was optimized for synthesizing 9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole :

  • Catalyst : Palladium chloride (PdCl₂, 5 mol%)

  • Ligand : Triphenylphosphine (PPh₃, 10 mol%)

  • Base : Triethylamine (Et₃N, 2 eq.)

  • Solvent : Dimethylacetamide (DMA)

  • Conditions : 130°C for 6 hours

  • Yield : 73%

Control experiments confirmed that Pd catalysts are essential for suppressing homo-coupling byproducts .

Protective Group Strategies (Silylation)

The NH group of the carbazole core can be protected to prevent undesired side reactions. A tert-butyldimethylsilyl (TBDMS) group is introduced via the following steps :

  • Deprotonation : Sodium hydride (NaH, 1.2 eq.) in tetrahydrofuran (THF) at 0°C.

  • Silylation : Addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) at room temperature.

  • Workup : Extraction with dichloromethane and water.

This protection strategy enhances solubility and stability for subsequent functionalization .

Substitution Reactions

The bromine atoms undergo nucleophilic aromatic substitution (SNAr) under strongly basic conditions. For example:

  • Substrate : 3,6-dibromo-9H-carbazole

  • Base : Cesium carbonate (Cs₂CO₃, 1.1 eq.)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 150°C for 24 hours

This reaction facilitates the introduction of electron-withdrawing or electron-donating groups at the brominated positions .

Thermal Stability and Reaction Conditions

Thermogravimetric analysis (TGA) reveals the compound’s stability under high-temperature conditions :

ParameterValue
5% Mass Loss Temperature285.72°C
Decomposition Onset>300°C

This thermal resilience allows reactions at elevated temperatures (e.g., 130–150°C) without significant degradation .

Comparative Reaction Outcomes

Key reaction parameters and yields are summarized below:

Reaction TypeCatalystSolventTemperatureYield
Suzuki-Miyaura CouplingPd(PPh₃)₄TolueneReflux~85%*
Ullmann CouplingPdCl₂/PPh₃DMA130°C73%
SilylationNaHTHFRT90%

*Estimated based on analogous procedures .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
One of the most significant applications of 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole is in the field of OLEDs. The compound exhibits excellent electron transport properties and high thermal stability, making it suitable as a host material for phosphorescent emitters. Studies have shown that incorporating this compound into OLED structures enhances device efficiency and brightness.

Table 1: Performance Metrics of OLEDs Using this compound

ParameterValue
Maximum Luminance15000 cd/m²
Current Efficiency25 cd/A
Power Efficiency20 lm/W
Lifetime>50,000 hours

Photonic Devices

Organic Photodetectors (OPDs)
The compound is also utilized in the development of OPDs due to its suitable energy levels and charge transport characteristics. Devices incorporating this compound have demonstrated improved sensitivity and response time to light stimuli.

Case Study: OPD Performance
In a recent study, an OPD fabricated with a blend of this compound exhibited a responsivity of 0.5 A/W at a wavelength of 550 nm, indicating its effectiveness for applications in light detection technologies.

Synthetic Chemistry

Building Block for Advanced Materials
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex structures. Its bromine substituents allow for further functionalization through cross-coupling reactions such as Suzuki and Stille reactions.

Table 2: Reactions Involving this compound

Reaction TypeConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄ catalyst, K₂CO₃85
Stille CouplingSnBu₃ reagent, DMF78

Future Prospects

The versatility of this compound positions it well for future research and development in advanced materials science. Ongoing studies are focusing on enhancing its properties for use in next-generation electronic devices and exploring its potential in other applications such as sensors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and bromine substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole and analogous carbazole derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole 4-bromophenyl at C9; tert-butyl at C3, C6 ~450 (estimated) Enhanced solubility; intermediate for semiconductors/polymers
9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole Biphenyl at C9 (4-position); Br at C3, C6 477.19 Positional isomer; potential differences in packing/charge transport
CNmCBPCN Biphenyl with cyano groups; carbazole units ~500 (estimated) n-type OLED host; exciplex formation with oCBP
9-(3-Bromophenyl)-9H-carbazole Single Br at C3-phenyl; no C3/C6 carbazole Br 322.20 Simpler structure; precursor for functionalization
mCBP-3CN Cyano groups at biphenyl and carbazole ~450 (estimated) High electron affinity; OLED host material
SFBCz/SFTRZ Spirofluorene donor; triazine acceptor ~800 (estimated) Sky-blue TADF exciplex emitter

Structural and Electronic Comparisons

  • Bromine vs. tert-Butyl Substitutions : The tert-butyl groups in 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole improve solubility and steric hindrance, favoring solution-processable semiconductors . In contrast, bromine atoms in the target compound enhance electrophilicity for cross-coupling reactions and may lower LUMO levels, improving electron-transport properties .
  • Cyano vs. Bromine Functionalization: Compounds like CNmCBPCN and mCBP-3CN leverage cyano groups for strong electron-withdrawing effects, enabling efficient electron injection in OLEDs. Bromine, while less electron-withdrawing, offers versatile reactivity for further derivatization .

Thermal and Optoelectronic Performance

  • Thermal Stability: The spirofluorene-containing SFBCz exhibits a glass transition temperature (Tg) of 240.1°C , comparable to high-performance OLED hosts.
  • Photoluminescence Quantum Yield (PLQY): While the target compound’s PLQY is undocumented, the t-DAB-DPA carbazole derivative achieves 83% PLQY in a mixed host system , highlighting the impact of donor-acceptor design. Brominated carbazoles may require doping or exciplex formation to optimize emissive efficiency.

Biological Activity

9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole (CAS No. 1221237-88-2) is a derivative of carbazole known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H15Br2NC_{24}H_{15}Br_2N with a molecular weight of approximately 433.19 g/mol. The presence of bromine atoms and biphenyl moieties contributes to its unique chemical properties and biological interactions.

Antimicrobial Activity

Carbazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that carbazole compounds can exhibit significant antibacterial and antifungal activities. For instance:

  • Mechanisms of Action : These compounds may increase membrane permeability in bacteria or inhibit DNA replication processes, leading to bacterial cell death. Studies have shown that certain carbazole derivatives can outperform standard antibiotics against specific strains like Escherichia coli and Bacillus subtilis .

Anticancer Activity

The anticancer potential of carbazole derivatives has been extensively researched. The following findings highlight the activity of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that carbazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Case Study : A study involving carbazole derivatives indicated that they could inhibit the proliferation of human cancer cell lines by inducing oxidative stress and disrupting mitochondrial function .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research on carbazole derivatives suggests that they possess significant radical scavenging abilities:

  • DPPH Assay : Compounds like this compound have shown effective inhibition of DPPH radicals in laboratory assays, indicating their potential as antioxidant agents .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibits DNA replication; increases membrane permeability
AnticancerInduces apoptosis; affects cell cycle regulation
AntioxidantScavenges free radicals; reduces oxidative stress

Q & A

Q. Key Characterization Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and alkyl chain integration .
  • X-ray Crystallography : Resolves molecular geometry and packing effects, as seen in analogues like 9-ethyl-3,6-bis(imidazolyl)-carbazole (triclinic crystal system, P1 space group) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C₂₄H₁₅Br₂N, MW ~472.2 g/mol) .
  • Elemental Analysis : Confirms stoichiometry, especially for bromine content .

Advanced Tip : Solid-state photoluminescence studies require single-crystal XRD to correlate emission behavior with molecular packing .

Basic: What solvents are suitable for this compound in photophysical studies?

The compound is soluble in non-polar to moderately polar solvents :

  • Tetrahydrofuran (THF) : Used for UV-Vis and fluorescence measurements due to low interference in the 300–500 nm range .
  • Chloroform/Dichloromethane : Ideal for NMR and column chromatography .
  • Toluene/Acetonitrile : For reaction media in cross-coupling steps .

Caution : Avoid DMSO for long-term storage, as it may induce aggregation in carbazole derivatives .

Advanced: How do alkyl chain modifications influence the photophysical properties of carbazole derivatives?

Alkyl chains (e.g., ethyl vs. hexyl) modulate intermolecular interactions and solid-state emission :

  • Shorter Chains (e.g., ethyl) : Increase π-π stacking, leading to red-shifted emission (e.g., 10 nm shift in bicarbazole derivatives) due to excimer formation .
  • Longer Chains (e.g., hexyl) : Reduce aggregation, sharpening emission bands (e.g., 428 nm deep-blue emission in hexylated bicarbazole vs. broadened emission in ethylated analogues) .
  • Methodological Insight : Compare solution vs. solid-state PL spectra (THF vs. thin films) to decouple intrinsic vs. packing effects .

Advanced: What strategies optimize the yield in cross-coupling reactions for this compound?

Q. Key Factors :

  • Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like S-Phos improves coupling efficiency (e.g., 80% yield in boronate coupling) .
  • Solvent Systems : Biphasic conditions (THF/water) enhance Suzuki reactions by stabilizing boronate intermediates .
  • Temperature/Time : Reflux (80–100°C) for 24–48 h ensures complete conversion, as shown in bicarbazole syntheses .
  • Workup : Sequential extraction (e.g., CH₂Cl₂/H₂O) and drying agents (MgSO₄) minimize impurities .

Data-Driven Example : A 54% yield was achieved for 9,9'-di(biphenyl)-carbazole using THF/water and Pd(PPh₃)₄, while optimized ligand systems (e.g., S-Phos) increased yields to 76–80% .

Advanced: How to address discrepancies in emission spectra between solution and solid states?

Q. Root Causes & Solutions :

  • Aggregation-Induced Shifts : Solid-state spectra often red-shift due to excimer formation. Mitigate via alkyl chain engineering (e.g., hexyl groups suppress π-stacking) .
  • Environmental Polarity : Use host-guest systems (e.g., mCBP/mCBP-CN matrices) to isolate molecules and reduce quenching .
  • Methodology :
    • Time-Resolved PL : Differentiate monomer vs. aggregate lifetimes .
    • DSC/TGA : Correlate thermal stability (Tg > 150°C) with emission consistency under device operation .

Case Study : Bicarbazole derivatives showed solution λmax at 416 nm (THF) vs. 428–438 nm in films, with chain length dictating FWHM (narrower for hexyl) .

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